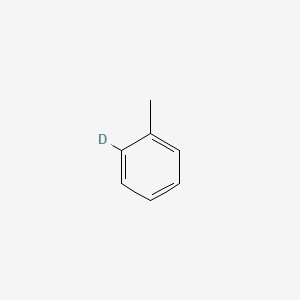

Toluene-2-d1

Description

BenchChem offers high-quality Toluene-2-d1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Toluene-2-d1 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H8 |

|---|---|

Molecular Weight |

93.14 g/mol |

IUPAC Name |

1-deuterio-2-methylbenzene |

InChI |

InChI=1S/C7H8/c1-7-5-3-2-4-6-7/h2-6H,1H3/i5D |

InChI Key |

YXFVVABEGXRONW-UICOGKGYSA-N |

Isomeric SMILES |

[2H]C1=C(C=CC=C1)C |

Canonical SMILES |

CC1=CC=CC=C1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Preparation of Toluene-2-d1

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a primary synthetic route for the preparation of Toluene-2-d1, a deuterated analog of toluene valuable in mechanistic studies, as an internal standard in analytical chemistry, and in the development of pharmaceutical compounds. The described methodology focuses on a robust and well-documented two-step process commencing from the readily available starting material, o-toluidine.

Synthetic Strategy Overview

The synthesis of Toluene-2-d1 is most effectively achieved through a two-step sequence involving the formation of an organometallic intermediate followed by quenching with a deuterium source. The chosen strategy leverages the Sandmeyer reaction to introduce a bromine atom at the desired position, which is subsequently converted into a Grignard reagent. This organomagnesium compound is then reacted with deuterium oxide to afford the target molecule.

Caption: Overall synthetic workflow for Toluene-2-d1.

Experimental Protocols

Step 1: Synthesis of 2-Bromotoluene via Sandmeyer Reaction

This procedure is adapted from a reliable method for the synthesis of aryl bromides from the corresponding anilines.[1]

Reaction: o-Toluidine is diazotized with sodium nitrite in the presence of hydrobromic acid. The resulting diazonium salt is then decomposed with copper powder to yield 2-bromotoluene.

Caption: Key steps in the Sandmeyer reaction.

Materials:

-

o-Toluidine: 162 g (1.5 moles)

-

40% Hydrobromic Acid: 880 cc (6 moles)

-

Sodium Nitrite (coarsely powdered): 116 g (1.7 moles)

-

Copper Powder: 5 g

-

Sodium Hydroxide (powdered): ~10 g

-

Concentrated Sulfuric Acid

-

Calcium Chloride

-

Water

-

Ice

Procedure:

-

In a 3-L flask, dissolve 162 g of o-toluidine in 880 cc of 40% hydrobromic acid.

-

Cool the solution to 10 °C in an ice bath.

-

Diazotize the solution by adding 116 g of coarsely powdered sodium nitrite in ~10 g portions. After each addition, stopper the flask and shake until all red fumes are absorbed. Maintain the temperature below 10 °C throughout the addition.

-

Once diazotization is complete, add 5 g of copper powder.

-

Attach a reflux condenser to the flask and heat cautiously. As soon as a reaction is observed (vigorous evolution of nitrogen), cool the flask with ice.

-

After the initial vigorous reaction subsides, heat the mixture on a steam bath for 30 minutes.

-

Add 1 L of water and steam distill the mixture until approximately 1.5 L of distillate has been collected.

-

Make the distillate alkaline with about 10 g of powdered sodium hydroxide. The crude 2-bromotoluene will separate as a lower red layer.

-

Separate the organic layer (approximately 140 g).

-

Wash the crude product with concentrated sulfuric acid to decolorize it, followed by two washes with water.

-

Dry the product over a small amount of calcium chloride, filter, and distill.

-

Collect the fraction boiling at 178–181 °C.

Quantitative Data for Step 1:

| Reactant/Product | Molar Mass ( g/mol ) | Amount (moles) | Quantity | Yield (%) | Boiling Point (°C) |

| o-Toluidine | 107.15 | 1.5 | 162 g | - | 200 |

| 2-Bromotoluene | 171.04 | - | 110-120 g | 43-47 | 178-181 |

Step 2: Synthesis of Toluene-2-d1 via Grignard Reaction and Deuteration

This procedure involves the formation of 2-tolylmagnesium bromide, followed by quenching with deuterium oxide.[2][3]

Reaction: 2-Bromotoluene reacts with magnesium turnings in an anhydrous ether solvent to form the Grignard reagent, 2-tolylmagnesium bromide. This reagent is then carefully reacted with deuterium oxide (D₂O) to yield Toluene-2-d1.

Caption: Formation and deuteration of the Grignard reagent.

Materials:

-

2-Bromotoluene: (e.g., 17.1 g, 0.1 mole)

-

Magnesium Turnings: (e.g., 2.67 g, 0.11 mole)

-

Anhydrous Tetrahydrofuran (THF)

-

Deuterium Oxide (D₂O, 99.8 atom % D): (e.g., 2.2 g, 0.11 mole)

-

Iodine crystal (for initiation, if necessary)

-

Anhydrous Diethyl Ether

-

Saturated Ammonium Chloride Solution

-

Anhydrous Magnesium Sulfate

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Place the magnesium turnings in the flask.

-

Add a small crystal of iodine to the magnesium.

-

Dissolve the 2-bromotoluene in anhydrous THF in the dropping funnel.

-

Add a small amount of the 2-bromotoluene solution to the magnesium. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle warming with a heat gun may be necessary.

-

Once the reaction has started, add the remaining 2-bromotoluene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

Cool the reaction mixture in an ice bath.

-

Slowly add the deuterium oxide dropwise to the Grignard solution with vigorous stirring. A white precipitate will form.

-

After the addition of D₂O is complete, add saturated ammonium chloride solution to quench any remaining Grignard reagent and dissolve the magnesium salts.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent by distillation.

-

Purify the resulting Toluene-2-d1 by fractional distillation.

Quantitative Data for Step 2:

| Reactant/Product | Molar Mass ( g/mol ) | Amount (moles) | Quantity | Estimated Yield (%) | Boiling Point (°C) |

| 2-Bromotoluene | 171.04 | 0.1 | 17.1 g | - | 178-181 |

| Magnesium | 24.31 | 0.11 | 2.67 g | - | - |

| Deuterium Oxide | 20.03 | 0.11 | 2.2 g | - | 101.4 |

| Toluene-2-d1 | 93.15 | - | - | 70-80 | ~111 |

Product Characterization

The final product, Toluene-2-d1, should be characterized by standard spectroscopic methods to confirm its structure and isotopic purity.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group and a complex multiplet for the aromatic protons, with the integral of the ortho proton signal being significantly reduced.

-

¹³C NMR: The carbon NMR spectrum will show the characteristic signals for a substituted toluene.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak at m/z = 93, confirming the incorporation of one deuterium atom.

This detailed guide provides a robust framework for the successful synthesis and preparation of Toluene-2-d1. Researchers should always adhere to standard laboratory safety practices when handling the reagents and performing the reactions described.

References

In-Depth Technical Guide: Physical Characteristics of Toluene-2-d1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical characteristics of Toluene-2-d1. Due to the limited availability of specific experimental data for this particular isotopologue, this guide presents a comparative analysis with its non-deuterated (Toluene) and perdeuterated (Toluene-d8) counterparts to offer a robust understanding of its expected physical properties.

Data Presentation

The following table summarizes the key physical properties of Toluene, Toluene-2-d1, and Toluene-d8. The data for Toluene and Toluene-d8 are well-established and provide a reliable reference for estimating the properties of Toluene-2-d1.

| Property | Toluene (C₆H₅CH₃) | Toluene-2-d1 (C₆H₄DCH₃) | Toluene-d8 (C₆D₅CD₃) |

| Molecular Formula | C₇H₈ | C₇H₇D | C₇D₈ |

| Molecular Weight ( g/mol ) | 92.14 | 93.15[1] | 100.19 |

| Density (g/mL) | 0.865 at 25°C[2] | No specific data available | 0.943 at 25°C |

| Boiling Point (°C) | 110-111[2] | No specific data available | 110 |

| Melting Point (°C) | -93[2] | No specific data available | -84 |

| Refractive Index (n20/D) | 1.496 | No specific data available | 1.494 |

| Isotopic Enrichment | Not Applicable | 97 atom % D[1] | ≥99 atom % D |

| CAS Number | 108-88-3 | 4409-84-1[1] | 2037-26-5 |

Experimental Protocols

Determination of Density

The density of a liquid can be accurately determined using a pycnometer or a digital density meter.

-

Calibration: Calibrate the instrument using a standard of known density, such as deionized water, at a controlled temperature.

-

Sample Preparation: Ensure the Toluene-2-d1 sample is equilibrated to the desired measurement temperature.

-

Measurement:

-

Pycnometer: Weigh the clean, dry pycnometer. Fill it with the sample, ensuring no air bubbles are present, and weigh it again. The density is calculated from the mass of the sample and the known volume of the pycnometer.

-

Digital Density Meter: Inject the sample into the measurement cell of the calibrated digital density meter. The instrument will provide a direct reading of the density.

-

-

Data Recording: Record the density value along with the measurement temperature.

Determination of Boiling Point

The boiling point can be determined using a distillation apparatus or a micro-boiling point apparatus.

-

Apparatus Setup: Assemble a distillation apparatus with a heating mantle, a round-bottom flask containing the Toluene-2-d1 sample and boiling chips, a condenser, and a thermometer placed at the vapor outlet.

-

Heating: Gently heat the sample.

-

Equilibrium: Observe the temperature at which the liquid and vapor phases are in equilibrium, indicated by a stable temperature reading during continuous distillation.

-

Data Recording: Record the stable temperature as the boiling point, along with the atmospheric pressure.

Determination of Refractive Index

A refractometer, such as an Abbe refractometer, is used to measure the refractive index.

-

Calibration: Calibrate the refractometer using a standard with a known refractive index.

-

Sample Application: Apply a small drop of the Toluene-2-d1 sample to the prism of the refractometer.

-

Measurement: Close the prism and adjust the instrument to bring the dividing line between the light and dark fields into focus at the crosshairs.

-

Data Recording: Read the refractive index from the instrument's scale. Record the measurement temperature, as the refractive index is temperature-dependent.

Mandatory Visualization

Caption: Experimental workflow for the synthesis and characterization of Toluene-2-d1.

Caption: Logical relationship between Toluene and its deuterated isotopologues.

References

Toluene-2-d1: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Quantitative Safety Data

The following tables summarize the key quantitative data for toluene, which should be considered representative for Toluene-2-d1.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Chemical Formula | C₇H₇D | [1] |

| Molecular Weight | 93.15 g/mol | N/A |

| Appearance | Clear, colorless liquid | [2] |

| Odor | Aromatic, benzene-like | [2][3] |

| Boiling Point | 110.6 °C (231.1 °F) | [2][4] |

| Melting/Freezing Point | -95 °C (-139 °F) | [4] |

| Flash Point | 4 °C (40 °F) | [2] |

| Density | 0.866 g/cm³ at 20 °C (68 °F) | [5] |

| Vapor Pressure | 22 mmHg at 20 °C (68 °F) | [5] |

| Solubility in Water | Insoluble | [2] |

| Autoignition Temperature | 480 °C (896 °F) | [4] |

Table 2: Toxicological Data

| Parameter | Value | Species | Route | Source |

| LD50 (Oral) | 636 mg/kg | Rat | Oral | [6] |

| LC50 (Inhalation) | 49 g/m³ | Rat | Inhalation (4 hours) | N/A |

| Skin Irritation | Causes skin irritation | Rabbit | Dermal | [3][7] |

| Eye Irritation | Causes serious eye irritation | Rabbit | Ocular | [7] |

| Target Organs | Central nervous system, liver, kidneys | N/A | N/A | [7] |

Table 3: Occupational Exposure Limits

| Organization | Limit | Notes | Source |

| OSHA (PEL) | 200 ppm (8-hour TWA) | [8] | |

| ACGIH (TLV) | 20 ppm (8-hour TWA) | [8] | |

| NIOSH (REL) | 100 ppm (8-hour TWA) | N/A | |

| IDLH | 500 ppm | Immediately Dangerous to Life or Health | [8] |

Experimental Protocols for Safe Handling

Strict adherence to the following protocols is mandatory when handling Toluene-2-d1 to minimize exposure and ensure laboratory safety.

Engineering Controls

-

Ventilation: All work with Toluene-2-d1 must be conducted in a properly functioning chemical fume hood with a face velocity of at least 100 feet per minute.[6][9] The ventilation system should be designed to prevent the accumulation of flammable vapors.[9]

-

Ignition Sources: Toluene-2-d1 is highly flammable. All potential ignition sources, such as open flames, sparks from electrical equipment, and static discharge, must be eliminated from the work area.[10][11] Use only non-sparking tools and explosion-proof equipment.[8][11]

-

Grounding: To prevent the buildup of static electricity, all containers and equipment used for transferring Toluene-2-d1 should be properly bonded and grounded.[6][11]

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical splash goggles and a face shield are required when handling Toluene-2-d1 to protect against splashes.[10][12]

-

Skin Protection: Chemical-resistant gloves are mandatory. Suitable materials include Viton®, butyl rubber, and neoprene.[6][12] A flame-retardant lab coat, long pants, and closed-toe shoes must be worn to prevent skin contact.[6]

-

Respiratory Protection: If work must be performed outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is required.[10][12] The specific type of respirator should be determined by a qualified industrial hygienist based on the potential exposure levels.

Storage and Handling Procedures

-

Storage: Store Toluene-2-d1 in a tightly sealed, properly labeled container in a cool, dry, well-ventilated area designated for flammable liquids.[10][11] Keep containers away from heat, direct sunlight, and incompatible materials such as strong oxidizing agents.[6][11]

-

Handling: Avoid direct contact with the liquid and inhalation of vapors.[6] When transferring, use a funnel to prevent spills.[9] In case of a spill, immediately evacuate the area and follow established spill cleanup procedures. Small spills can be absorbed with an inert material, while large spills may require specialized cleanup.[13]

First Aid Measures

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[12]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[10][12]

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[12]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[12]

Visualized Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of Toluene-2-d1, from receipt of the chemical to its final disposal.

References

- 1. Buy Toluene-2-d1 [smolecule.com]

- 2. Toluene | C6H5CH3 | CID 1140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. osha.gov [osha.gov]

- 4. vitol.com [vitol.com]

- 5. youtube.com [youtube.com]

- 6. purdue.edu [purdue.edu]

- 7. fishersci.com [fishersci.com]

- 8. amp.generalair.com [amp.generalair.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Toluene Employee Exposure Guidelines | How to Keep Workers Safe [int-enviroguard.com]

- 11. protectivecoverall.com [protectivecoverall.com]

- 12. CCOHS: Toluene [ccohs.ca]

- 13. boremco.com [boremco.com]

Deuterated Toluene Compounds: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the synthesis, properties, and applications of deuterated toluene compounds in modern organic chemistry and pharmaceutical development.

Deuterated toluene, a stable isotope-labeled version of toluene, serves as a powerful and versatile tool in a wide array of chemical and biomedical research applications. The substitution of hydrogen atoms with their heavier isotope, deuterium, imparts unique physicochemical properties that are leveraged in mechanistic studies, quantitative analysis, and the development of novel therapeutics. This technical guide provides a comprehensive overview of deuterated toluene compounds, focusing on their synthesis, physical properties, and key applications, with a particular emphasis on their role in drug discovery and development.

Core Properties of Deuterated Toluene Isotopologues

The progressive replacement of hydrogen with deuterium in the toluene molecule leads to subtle but significant changes in its physical properties. These differences are critical for various analytical and experimental applications. The following table summarizes the key physical properties of non-deuterated toluene and its common deuterated isotopologues.

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |

| Toluene | C₇H₈ | 92.14 | 110.6 | -95 | 0.862 | 1.496 |

| Toluene-α,α,α-d₃ | C₇H₅D₃ | 95.16 | 110 | -93 | 0.895 | 1.496 |

| Toluene-2,3,4,5,6-d₅ | C₆D₅CH₃ | 97.17 | 110 | -93 | 0.912 | 1.495 |

| Toluene-d₈ | C₇D₈ | 100.19 | 109-110 | -84 to -85 | 0.943 | 1.494 |

Synthesis of Deuterated Toluene Compounds

The preparation of deuterated toluene can be broadly categorized into two main approaches: deuterium exchange reactions on the aromatic ring and the construction of the molecule with deuterated starting materials for methyl group labeling.

General Synthetic Workflow

The synthesis of a specific deuterated toluene isotopologue typically follows a multi-step process that involves the careful selection of reagents and reaction conditions to achieve high isotopic purity.

Experimental Protocol: Synthesis of Toluene-α,α,α-d₃

This protocol outlines a general method for the synthesis of toluene with a deuterated methyl group, a valuable intermediate for various chemical studies.

Objective: To synthesize Toluene-α,α,α-d₃ via a Grignard reaction.

Materials:

-

Bromobenzene

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Deuterated methyl iodide (CD₃I) or deuterated dimethyl sulfate ((CD₃)₂SO₄)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)

Procedure:

-

Grignard Reagent Formation:

-

Under an inert atmosphere (nitrogen or argon), add magnesium turnings to a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

-

Add a small amount of anhydrous diethyl ether to cover the magnesium.

-

Add a solution of bromobenzene in anhydrous diethyl ether dropwise from the dropping funnel to initiate the reaction. The reaction is exothermic and should be controlled by the rate of addition.

-

After the addition is complete, reflux the mixture gently until most of the magnesium has reacted to form phenylmagnesium bromide.

-

-

Reaction with Deuterated Methylating Agent:

-

Cool the Grignard reagent to 0°C using an ice bath.

-

Slowly add a solution of the deuterated methylating agent (e.g., CD₃I) in anhydrous diethyl ether to the stirred Grignard solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete reaction.

-

-

Workup and Purification:

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent by rotary evaporation.

-

Purify the crude product by fractional distillation to obtain pure Toluene-α,α,α-d₃.

-

-

Characterization:

-

Confirm the identity and isotopic purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Applications in Drug Development and Mechanistic Studies

Deuterated toluene compounds are indispensable in various stages of drug discovery and development, from understanding reaction mechanisms to improving the safety and efficacy of drug candidates.

Use as an Internal Standard in Mass Spectrometry

In pharmacokinetic and drug metabolism studies, deuterated compounds are widely used as internal standards for quantitative analysis by mass spectrometry (MS).[1][2] Toluene-d₈ is an ideal internal standard for the quantification of toluene and related volatile organic compounds in biological matrices.[1] The deuterated standard co-elutes with the analyte but is distinguished by its higher mass, allowing for accurate quantification by correcting for variations in sample preparation and instrument response.[2]

Elucidating Reaction Mechanisms: The Kinetic Isotope Effect

The kinetic isotope effect (KIE) is a powerful tool for determining the rate-determining step of a chemical reaction and for understanding the structure of the transition state.[3] The C-D bond is stronger than the C-H bond, and therefore, reactions that involve the breaking of a C-D bond are typically slower than those involving a C-H bond. By comparing the reaction rates of deuterated and non-deuterated toluene, researchers can gain insights into the reaction mechanism.[4]

Investigating Drug Metabolism

Deuteration can significantly alter the metabolic fate of a drug molecule. In cases where the metabolic pathway involves the cleavage of a C-H bond, replacing that hydrogen with deuterium can slow down the rate of metabolism. This "metabolic switching" can lead to a longer drug half-life, reduced formation of toxic metabolites, and an improved pharmacokinetic profile.[5] Studies on the metabolism of toluene have shown that deuteration of the methyl group leads to a decrease in the formation of benzyl alcohol and an increase in the formation of cresols.[5] This demonstrates how isotopic substitution can be used to probe and manipulate metabolic pathways.

Conclusion

Deuterated toluene compounds are invaluable tools for researchers and scientists in organic chemistry and drug development. Their unique properties, stemming from the mass difference between hydrogen and deuterium, enable detailed investigations into reaction mechanisms, provide a basis for highly accurate quantitative analysis, and offer a strategy for optimizing the metabolic stability of drug candidates. A thorough understanding of the synthesis, properties, and applications of these labeled compounds is essential for their effective utilization in advancing chemical and pharmaceutical research.

References

A Technical Guide to the Natural Abundance of Deuterium in Toluene for Researchers, Scientists, and Drug Development Professionals

Introduction

Toluene (C₇H₈), a ubiquitous aromatic hydrocarbon, serves as a fundamental building block in organic synthesis and is a common solvent in the pharmaceutical and chemical industries. While its chemical properties are well-understood, the isotopic composition of toluene, specifically the natural abundance of deuterium (²H or D), offers a deeper layer of information crucial for various scientific endeavors. This technical guide provides an in-depth exploration of the natural abundance of deuterium in toluene, focusing on the principles of isotopic distribution, the advanced analytical techniques used for its measurement, and the implications for research and development.

The natural abundance of deuterium is not a single, fixed value but is subject to variations arising from the biosynthetic pathways of the precursor molecules and subsequent environmental and chemical processes. Understanding these subtle variations, particularly the site-specific distribution of deuterium within the toluene molecule, can provide valuable insights into reaction mechanisms, environmental fate, and the origin of chemical compounds.

Quantitative Data on Isotopic Abundance

While a precise, universally accepted value for the overall natural abundance of deuterium in toluene is not commonly cited due to isotopic fractionation, the general terrestrial abundance of hydrogen isotopes provides a baseline. The distribution of deuterium within the toluene molecule, however, is not uniform. The methyl group hydrogens and the aromatic ring hydrogens will exhibit slightly different deuterium abundances due to kinetic isotope effects during their biochemical synthesis.

Below is a summary of the natural abundances of the stable isotopes of elements found in toluene:

| Element | Isotope | Natural Abundance (%) |

| Hydrogen | ¹H (Protium) | 99.985 |

| ²H (Deuterium) | 0.015[1][2] | |

| Carbon | ¹²C | 98.893[1] |

| ¹³C | 1.107[1] |

Principles of Deuterium Distribution in Toluene

The slight variations in the natural abundance of deuterium in toluene, both in bulk and at specific molecular positions (site-specific isotopic fractionation), are a result of isotope effects. These effects arise from the mass difference between protium and deuterium, which influences the vibrational frequencies of chemical bonds and, consequently, the rates of chemical and enzymatic reactions.

The biosynthetic origin of toluene is a primary determinant of its initial deuterium distribution. For instance, toluene derived from different plant sources or synthesized via different industrial processes will carry a distinct isotopic signature. This signature can be a powerful tool for source tracking and authentication.

Experimental Protocols for Determining Deuterium Abundance

The determination of the natural abundance of deuterium in toluene, particularly at the site-specific level, requires sophisticated analytical techniques capable of high precision and isotopic discrimination. The two primary methods employed are Isotope Ratio Mass Spectrometry (IRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Isotope Ratio Mass Spectrometry (IRMS)

Isotope Ratio Mass Spectrometry is a highly sensitive technique for measuring the relative abundance of isotopes in a sample. For deuterium analysis in organic compounds like toluene, the sample is first combusted to produce hydrogen gas (H₂), which is then introduced into the mass spectrometer.

Methodology:

-

Sample Preparation: A small, precisely weighed amount of toluene is encapsulated in a silver or tin capsule.

-

Combustion: The capsule is dropped into a high-temperature (typically >1400 °C) furnace containing an oxidant. The toluene is quantitatively combusted, and the resulting hydrogen is converted to H₂ gas.

-

Gas Chromatography (GC) Separation: The combustion products, including H₂, CO₂, and N₂, are separated using a gas chromatograph.

-

Introduction to IRMS: The purified H₂ gas is introduced into the ion source of the mass spectrometer.

-

Ionization and Mass Analysis: The H₂ molecules are ionized, and the resulting ions (H₂⁺ and HD⁺) are accelerated and separated based on their mass-to-charge ratio (m/z 2 and 3, respectively).

-

Detection and Data Analysis: The ion beams are detected by a Faraday cup array, and the ratio of the ion currents is used to calculate the δ²H value, which represents the deviation of the sample's deuterium abundance from a standard (Vienna Standard Mean Ocean Water - VSMOW).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative ²H NMR spectroscopy is a powerful non-destructive technique that can determine the site-specific natural abundance of deuterium in a molecule.[2][3] This method allows for the differentiation of deuterium at the methyl and various aromatic positions of the toluene molecule.

Methodology:

-

Sample Preparation: A high-concentration sample of toluene is prepared in a high-purity, non-deuterated solvent (if necessary, though neat toluene is often used). A known reference standard with a certified deuterium abundance may be added for external calibration.

-

NMR Spectrometer Setup: A high-field NMR spectrometer equipped with a sensitive cryoprobe is used to maximize the signal-to-noise ratio, which is crucial due to the low natural abundance of deuterium.[2]

-

Data Acquisition: A quantitative ²H NMR spectrum is acquired. This involves using a long relaxation delay (typically 5 times the longest T₁ relaxation time of the deuterium nuclei) to ensure full magnetization recovery between pulses, which is essential for accurate quantification. Proton decoupling is often employed to collapse multiplets and improve signal-to-noise.[2][4]

-

Spectral Processing: The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected.

-

Integration and Analysis: The signals corresponding to the methyl and aromatic deuterons are integrated. The relative integrals of these signals provide the site-specific distribution of deuterium. Absolute quantification can be achieved by comparing the integrals to that of an internal or external standard.

Comparison of Analytical Techniques

| Feature | Isotope Ratio Mass Spectrometry (IRMS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |

| Measurement | Bulk isotopic ratio (δ²H) | Site-specific isotopic abundance |

| Sample State | Destructive (combustion) | Non-destructive |

| Sensitivity | Very high (sub-microgram) | Lower (milligram quantities) |

| Information Provided | Overall deuterium enrichment/depletion | Positional distribution of deuterium |

| Instrumentation | Specialized mass spectrometer | High-field NMR spectrometer |

| Primary Application | Source apportionment, bulk isotopic fingerprinting | Mechanistic studies, structural elucidation |

Visualizations

Caption: Experimental workflow for determining deuterium abundance in toluene.

Conclusion

The natural abundance of deuterium in toluene is a dynamic property that provides a wealth of information beyond its basic chemical structure. For researchers, scientists, and drug development professionals, an understanding of isotopic composition and the analytical techniques to measure it is invaluable. Isotope Ratio Mass Spectrometry offers high-precision bulk isotopic analysis, ideal for determining the origin and history of a sample. In contrast, ²H NMR spectroscopy provides unparalleled insight into the site-specific distribution of deuterium, which is critical for elucidating reaction mechanisms and understanding the subtle effects of isotopic substitution in drug metabolism and pharmacokinetics. The strategic application of these techniques can significantly enhance research and development efforts, leading to a more profound understanding of the chemical and biological behavior of toluene and its derivatives.

References

Spectroscopic Analysis of Toluene-2-d1: A Technical Guide

This guide provides a detailed overview of the expected spectroscopic data for Toluene-2-d1, an isotopologue of toluene. The information presented is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for structural elucidation and isotopic labeling studies. This document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for Toluene-2-d1. These predictions are based on the known spectroscopic behavior of toluene and the established effects of deuterium substitution.

Table 1: Predicted ¹H NMR Spectroscopic Data for Toluene-2-d1

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Predicted Coupling Constants (J) in Hz |

| ~7.28 | d | 1H | H-6 | J_H6-H5_ ≈ 7.6 Hz |

| ~7.24 | t | 1H | H-4 | J_H4-H3_ ≈ J_H4-H5_ ≈ 7.5 Hz |

| ~7.17 | m | 2H | H-3, H-5 | |

| ~2.35 | s | 3H | -CH₃ |

Note: The chemical shifts are referenced to a standard solvent signal. The absence of the proton at the 2-position simplifies the spectrum compared to toluene. The signal for the H-6 proton, now only coupled to H-5, is expected to be a doublet. The signals for H-3 and H-5 may appear as a multiplet due to complex coupling.

Table 2: Predicted ¹³C NMR Spectroscopic Data for Toluene-2-d1

| Chemical Shift (δ) ppm | Assignment | Predicted Multiplicity (Proton Decoupled) | Predicted C-D Coupling (J) in Hz |

| ~138.0 | C-1 | s | |

| ~129.2 | C-2 | t (due to C-D coupling) | ~24 Hz |

| ~129.1 | C-4 | s | |

| ~128.4 | C-3, C-5 | s | |

| ~125.5 | C-6 | s | |

| ~21.5 | -CH₃ | s |

Note: In a proton-decoupled ¹³C NMR spectrum, the carbon atom bonded to deuterium (C-2) is expected to appear as a triplet due to the spin-1 nature of the deuterium nucleus. A slight upfield isotopic shift for C-2 is also anticipated.

Table 3: Predicted Key IR Absorption Bands for Toluene-2-d1

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3080-3030 | Aromatic C-H Stretch |

| ~2920 | -CH₃ Stretch |

| ~2280 | Aromatic C-D Stretch |

| ~1605, ~1495, ~1465 | Aromatic C=C Bending |

| ~730 | Out-of-plane C-H Bending |

Note: The most significant difference in the IR spectrum of Toluene-2-d1 compared to toluene is the appearance of a C-D stretching vibration at a lower frequency (around 2280 cm⁻¹) than the C-H stretch.

Table 4: Predicted Mass Spectrometry Data for Toluene-2-d1

| m/z | Ion | Comments |

| 93 | [C₇H₇D]⁺• | Molecular Ion (M⁺•) |

| 92 | [C₇H₆D]⁺ | Loss of H• from the methyl group |

| 91 | [C₇H₇]⁺ | Loss of D• from the aromatic ring, forming the tropylium ion |

Note: The molecular weight of Toluene-2-d1 is 93.15 g/mol . The mass spectrum is expected to show a prominent molecular ion peak at m/z 93. The base peak is likely to be at m/z 91, corresponding to the formation of the stable tropylium cation via loss of the deuterium atom.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for Toluene-2-d1. Actual parameters may need to be optimized based on the specific instrumentation and experimental goals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of Toluene-2-d1 in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube. The final concentration should be sufficient to obtain a good signal-to-noise ratio.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

¹H NMR Data Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Process the data with appropriate phasing and baseline correction.

-

-

¹³C NMR Data Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-150 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Data processing should include phasing and baseline correction.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Liquid Sample: Place a drop of neat Toluene-2-d1 between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Solution Sample: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄, CS₂). Use a liquid cell with an appropriate path length.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder or the solvent.

-

Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

The final spectrum should be presented in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatography (GC) inlet for volatile samples.

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source, typically electron ionization (EI) for this type of molecule.

-

Data Acquisition:

-

Acquire the mass spectrum over a relevant m/z range (e.g., 20-150 amu).

-

Use a standard electron energy for EI, typically 70 eV, to induce fragmentation.

-

The resulting spectrum will show the relative abundance of the molecular ion and various fragment ions.

-

Visualization of Spectroscopic Information Flow

The following diagram illustrates the relationship between the different spectroscopic techniques and the structural information they provide for Toluene-2-d1.

Toluene-2-d1: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the stability and recommended storage conditions for Toluene-2-d1. While specific stability studies on Toluene-2-d1 are not extensively available in public literature, this document extrapolates from the known chemical properties of toluene and general best practices for the handling and storage of deuterated compounds to provide a comprehensive technical overview.

Core Concepts: Stability of Toluene-2-d1

Toluene-2-d1, a deuterated isotopologue of toluene, is generally considered a stable aromatic hydrocarbon. Deuterium itself is a stable isotope and does not decay, meaning the primary stability concerns for Toluene-2-d1 are related to the chemical integrity of the toluene molecule and the potential for isotopic exchange.[1]

The primary degradation pathway for toluene under typical storage conditions is auto-oxidation.[2][3] This process is a free-radical chain reaction that is initiated by factors such as heat, light, and the presence of impurities. The oxidation primarily occurs at the methyl group, leading to the formation of benzyl alcohol, benzaldehyde, and ultimately benzoic acid.[2][4] Given that Toluene-2-d1 is deuterated on the aromatic ring, the primary site of auto-oxidation at the methyl group remains unaltered.

Quantitative Data Summary

Specific quantitative stability data for Toluene-2-d1 is limited. The following table summarizes the inferred stability based on the known properties of toluene and general principles for deuterated compounds.

| Condition | Inferred Stability of Toluene-2-d1 | Potential Degradation Products | Recommendations |

| Temperature | Stable at ambient temperatures. Elevated temperatures can accelerate oxidation. | Benzyl alcohol, Benzaldehyde, Benzoic Acid | Store at controlled room temperature or refrigerate for long-term storage. Avoid excessive heat. |

| Light | Susceptible to photo-oxidation. UV light can initiate free-radical degradation. | Benzyl alcohol, Benzaldehyde, Benzoic Acid | Store in amber glass bottles or other light-protective containers. Avoid exposure to direct sunlight. |

| Air (Oxygen) | Prone to auto-oxidation in the presence of oxygen.[2][3] | Benzyl alcohol, Benzaldehyde, Benzoic Acid | For long-term storage, consider purging the container with an inert gas (e.g., argon or nitrogen) before sealing. |

| Moisture | Toluene is poorly soluble in water.[5][6] However, presence of moisture can facilitate certain reactions and potentially lead to isotopic exchange over extended periods under certain conditions (e.g., presence of catalysts). | Isotopic scrambling (H/D exchange) is a possibility, though likely slow under normal conditions. | Store in a tightly sealed container in a dry environment. Use of desiccants in the storage area is advisable. |

| Reactive Chemicals | Reacts vigorously with strong oxidizing agents.[5] | Various oxidation and substitution products. | Store separately from strong acids, bases, and oxidizing agents. |

Experimental Protocols

Proposed Protocol for Stability Assessment of Toluene-2-d1

1. Objective: To evaluate the chemical and isotopic stability of Toluene-2-d1 under various storage conditions over time.

2. Materials and Methods:

- Test Substance: Toluene-2-d1 (purity ≥ 98%, isotopic enrichment ≥ 98%)

- Storage Containers: Amber glass vials with PTFE-lined caps.

- Storage Conditions:

- 25°C / 60% RH (Ambient)

- 40°C / 75% RH (Accelerated)

- 5°C (Refrigerated)

- -20°C (Frozen)

- Photostability chamber (ICH Q1B guidelines)

- Time Points: 0, 1, 3, 6, 12, 24, and 36 months.

- Analytical Techniques:

- Gas Chromatography-Mass Spectrometry (GC-MS): To assess chemical purity and identify any degradation products.

- Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ²H): To determine isotopic enrichment and detect any H/D exchange.

- Karl Fischer Titration: To measure water content.

3. Procedure:

- Aliquots of Toluene-2-d1 are placed in the storage containers.

- For anaerobic conditions, the headspace of designated vials is purged with argon or nitrogen before sealing.

- Vials are stored under the specified conditions.

- At each time point, samples are withdrawn and analyzed using the aforementioned analytical techniques.

- Results are compared to the initial (time 0) analysis to assess any changes in purity, isotopic enrichment, and the formation of degradation products.

Visualizations

Factors Affecting Toluene-2-d1 Stability

Caption: Factors influencing the stability of Toluene-2-d1.

Recommended Storage Conditions

To ensure the long-term stability and maintain the chemical and isotopic purity of Toluene-2-d1, the following storage conditions are recommended:

-

Container: Use a tightly sealed, amber glass container with a PTFE-lined cap to protect from light and prevent leakage.

-

Atmosphere: For long-term storage (over 12 months), it is advisable to purge the container with an inert gas such as argon or nitrogen to displace oxygen and minimize the risk of auto-oxidation.

-

Temperature: Store in a cool, dry, and well-ventilated area. For optimal long-term stability, refrigeration (2-8°C) is recommended.

-

Environment: Keep away from sources of heat, ignition, and direct sunlight. Store separately from strong oxidizing agents.

By adhering to these storage and handling guidelines, researchers, scientists, and drug development professionals can ensure the integrity of Toluene-2-d1 for their applications.

References

Methodological & Application

Toluene-2-d1 as an Internal Standard in GC-MS Analysis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Toluene-2-d1 as an internal standard in Gas Chromatography-Mass Spectrometry (GC-MS) analysis. The use of a deuterated internal standard is a robust technique for improving the accuracy and precision of quantitative analysis by correcting for variations in sample preparation, injection volume, and instrument response.[1] Toluene-2-d1, being chemically almost identical to toluene, co-elutes with the analyte of interest, but is distinguishable by its mass-to-charge ratio, making it an ideal internal standard for the quantification of toluene and other volatile organic compounds (VOCs).[2][3][4]

Principle of Internal Standard Method

The internal standard method involves adding a known amount of a specific compound (the internal standard) to every sample, standard, and blank. The ratio of the analyte's response to the internal standard's response is then used for quantification. This approach mitigates errors arising from sample loss during preparation and inconsistencies in injection volume.[1] Deuterated standards, such as Toluene-2-d1, are considered the gold standard for GC-MS analysis because their chemical and physical properties are very similar to their non-deuterated counterparts, ensuring similar behavior during extraction and chromatography.[3][4][5]

Applications

The use of Toluene-2-d1 as an internal standard is applicable to a wide range of matrices for the quantification of toluene and other related volatile organic compounds. Key applications include:

-

Environmental Monitoring: Analysis of toluene in water, soil, and air samples.[6][7][8]

-

Industrial Hygiene: Monitoring workplace exposure to toluene.

-

Food and Beverage Analysis: Detection of toluene as a contaminant.

-

Pharmaceutical and Drug Development: Quantification of residual solvents in drug products.

-

Forensic Science: Analysis of volatile substances in forensic samples.

Experimental Protocols

Materials and Reagents

-

Analytes and Internal Standard:

-

Toluene (analytical standard grade)

-

Toluene-2-d1 (isotopic purity ≥ 98%)

-

-

Solvents:

-

Methanol (GC grade)

-

Dichloromethane (GC grade)

-

Hexane (GC grade)

-

-

Reagents for Sample Preparation (as needed):

-

Sodium chloride (for salting out in aqueous samples)[9]

-

Anhydrous sodium sulfate (for drying extracts)

-

Preparation of Standard Solutions

-

Primary Stock Solutions (1000 µg/mL):

-

Accurately weigh approximately 10 mg of toluene and Toluene-2-d1 into separate 10 mL volumetric flasks.

-

Dissolve and bring to volume with methanol.

-

-

Working Standard Solutions:

-

Prepare a series of calibration standards by diluting the primary toluene stock solution with methanol to achieve the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 ng/µL).

-

Prepare a Toluene-2-d1 internal standard working solution at a concentration of 20 µg/mL in methanol.

-

Sample Preparation

The following are example protocols for different matrices. The specific procedure should be optimized based on the sample type and the expected concentration of the analyte.

3.3.1. Aqueous Samples (e.g., Water)

This protocol is based on a static headspace (SHS) extraction method.[6]

-

Place 10 mL of the water sample into a 20 mL headspace vial.

-

Add 3 g of sodium chloride to the vial to increase the partitioning of volatile compounds into the headspace.[9]

-

Spike the sample with 10 µL of the 20 µg/mL Toluene-2-d1 internal standard solution to achieve a final concentration of 20 ng/mL.

-

Immediately seal the vial with a PTFE-lined septum and crimp cap.

-

Vortex the vial for 1 minute to ensure thorough mixing.

-

The vial is now ready for headspace GC-MS analysis.

3.3.2. Solid Samples (e.g., Soil, Sediments)

This protocol utilizes a solvent extraction method.

-

Weigh 5 g of the homogenized solid sample into a 15 mL centrifuge tube.

-

Add 5 mL of methanol to the tube.

-

Spike the sample with 10 µL of the 20 µg/mL Toluene-2-d1 internal standard solution.

-

Cap the tube and vortex for 2 minutes.

-

Centrifuge the sample at 3000 rpm for 10 minutes.

-

Carefully transfer the supernatant to a GC vial for analysis.

3.3.3. Gasoline Samples

This protocol is adapted from ASTM Method D5769 for the analysis of aromatics in gasoline.[3][4][10]

-

Weigh approximately 1 g of the gasoline sample into a 10 mL volumetric flask.

-

Add a known amount of the Toluene-2-d1 internal standard.

-

Dilute to the mark with a suitable solvent like dichloromethane.

-

Transfer an aliquot to a GC vial for analysis.

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters. These may need to be optimized for your specific instrument and application.

Table 1: GC-MS Instrument Conditions

| Parameter | Value |

| Gas Chromatograph | |

| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |

| Injection Mode | Splitless (or Split, depending on concentration) |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Program | Initial Temp: 40 °C, hold for 2 min |

| Ramp: 10 °C/min to 150 °C | |

| Ramp: 25 °C/min to 250 °C, hold for 2 min | |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temp | 150 °C |

| Transfer Line Temp | 280 °C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| SIM Ions | |

| Toluene | m/z 91 (quantifier), 92 (qualifier) |

| Toluene-2-d1 | m/z 92 (quantifier), 93 (qualifier) |

Data Analysis and Quantification

Calibration Curve

-

Inject the series of calibration standards containing the internal standard.

-

For each calibration level, calculate the ratio of the peak area of toluene to the peak area of Toluene-2-d1.

-

Plot the peak area ratio against the concentration of toluene to generate a calibration curve.

-

Perform a linear regression analysis on the calibration curve. A coefficient of determination (R²) of ≥ 0.995 is typically considered acceptable.[11]

Table 2: Example Calibration Data

| Toluene Conc. (ng/µL) | Toluene Peak Area | Toluene-2-d1 Peak Area | Peak Area Ratio (Toluene/Toluene-2-d1) |

| 1 | 50,000 | 1,000,000 | 0.050 |

| 5 | 255,000 | 1,020,000 | 0.250 |

| 10 | 510,000 | 1,015,000 | 0.502 |

| 25 | 1,270,000 | 1,010,000 | 1.257 |

| 50 | 2,550,000 | 1,025,000 | 2.488 |

| 100 | 5,150,000 | 1,030,000 | 5.000 |

Sample Quantification

-

Inject the prepared samples.

-

Calculate the peak area ratio of toluene to Toluene-2-d1 in the sample.

-

Determine the concentration of toluene in the sample using the linear regression equation from the calibration curve.

Method Validation

To ensure the reliability of the analytical method, it is essential to perform method validation. Key validation parameters include:

-

Linearity: Assessed from the calibration curve.

-

Accuracy (Recovery): Determined by analyzing spiked samples at different concentration levels.

-

Precision (Repeatability and Intermediate Precision): Evaluated by replicate analyses of a sample.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio or the standard deviation of the response.

Table 3: Example Method Validation Data

| Parameter | Result |

| Linearity (R²) | 0.998 |

| Recovery | |

| Spike Level 1 (10 ng/mL) | 98.5% |

| Spike Level 2 (50 ng/mL) | 101.2% |

| Precision (RSD) | |

| Repeatability (n=6) | 3.5% |

| Intermediate Precision | 5.2% |

| LOD | 0.5 ng/mL |

| LOQ | 1.5 ng/mL |

Visualizations

Caption: Experimental workflow for GC-MS analysis using an internal standard.

Caption: Logic of using an internal standard to correct for analytical variability.

References

- 1. researchgate.net [researchgate.net]

- 2. Stable-isotope dilution GC-MS for determination of toluene in submilliliter volumes of whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ASTM D5769 - Standard Test Method by GC-MS [scioninstruments.com]

- 4. img.antpedia.com [img.antpedia.com]

- 5. Toluene as internal standard in solvent mix? - Chromatography Forum [chromforum.org]

- 6. agilent.com [agilent.com]

- 7. Improved Determination of Volatile Organic Compounds in Water by SPME and GC/MS: ISO Standard 17943 [sigmaaldrich.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. Optimized sample preparation for fecal volatile organic compound analysis by gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. agilent.com [agilent.com]

- 11. agilent.com [agilent.com]

Application Notes and Protocols for Using Toluene-2-d1 as a Tracer in Reaction Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toluene-2-d1, a deuterium-labeled isotopologue of toluene, serves as a powerful tool for elucidating reaction mechanisms, particularly in the realm of electrophilic aromatic substitution. By replacing a hydrogen atom with its heavier isotope, deuterium, at a specific position on the aromatic ring, researchers can probe the kinetics and transition states of chemical reactions. This substitution can lead to a kinetic isotope effect (KIE), a change in the reaction rate, which provides invaluable insights into bond-breaking and bond-forming steps. These studies are crucial for understanding fundamental chemical processes and for the development of new synthetic methodologies and pharmaceuticals.

Applications of Toluene-2-d1 as a Tracer

The primary application of Toluene-2-d1 as a tracer lies in the investigation of electrophilic aromatic substitution (EAS) reactions. These reactions are fundamental in organic chemistry and are widely used in the synthesis of a vast array of compounds, including pharmaceuticals, agrochemicals, and materials. By using Toluene-2-d1, researchers can:

-

Determine Rate-Determining Steps: The presence of a primary kinetic isotope effect (kH/kD > 1) when the C-D bond is broken in the rate-determining step provides strong evidence for that step's role in the overall reaction rate. Conversely, the absence of a significant KIE suggests that the C-H (or C-D) bond cleavage occurs in a fast step after the rate-determining step.

-

Elucidate Transition State Structures: The magnitude of the KIE can provide information about the symmetry and nature of the transition state.

-

Distinguish Between Reaction Mechanisms: In cases where multiple reaction pathways are possible, KIE studies using Toluene-2-d1 can help to differentiate between them.

-

Investigate Regioselectivity: By analyzing the product distribution of reactions with Toluene-2-d1, scientists can gain a deeper understanding of the factors that control the position of electrophilic attack (ortho, meta, para).

Experimental Protocols

The following are detailed protocols for two common electrophilic aromatic substitution reactions using Toluene-2-d1 as a tracer.

Protocol 1: Nitration of Toluene-2-d1

This protocol is adapted from standard procedures for the nitration of toluene.

Materials:

-

Toluene-2-d1

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Diethyl ether

-

10% Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ice bath

-

Separatory funnel

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Preparation of the Nitrating Mixture: In a clean, dry round-bottom flask, carefully add 1.0 mL of concentrated nitric acid. Cool the flask in an ice bath. While stirring, slowly add 1.0 mL of concentrated sulfuric acid. Maintain the temperature of the mixture below 10 °C.

-

Reaction: To the cooled nitrating mixture, add 1.0 mL of Toluene-2-d1 dropwise over a period of 5 minutes, ensuring the temperature does not exceed 10 °C.

-

Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture in the ice bath for 30 minutes.

-

Workup:

-

Carefully pour the reaction mixture over 20 g of crushed ice in a beaker.

-

Transfer the mixture to a separatory funnel and extract the organic layer with two 10 mL portions of diethyl ether.

-

Wash the combined organic layers with 10 mL of 10% sodium bicarbonate solution, followed by 10 mL of water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Product Analysis:

-

Carefully evaporate the diethyl ether under reduced pressure.

-

Analyze the resulting product mixture of nitrotoluene-d1 isomers using GC-MS to determine the product distribution (ortho, meta, para) and to confirm the incorporation of deuterium.

-

Protocol 2: Sulfonation of Toluene-2-d1

This protocol outlines the sulfonation of Toluene-2-d1.

Materials:

-

Toluene-2-d1

-

Fuming Sulfuric Acid (H₂SO₄ with dissolved SO₃)

-

Ice-salt bath

-

Saturated Sodium Chloride (brine) solution

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

High-performance liquid chromatograph (HPLC)

Procedure:

-

Reaction Setup: Place a round-bottom flask containing 2.0 mL of Toluene-2-d1 in an ice-salt bath to cool it to 0 °C.

-

Reaction: While stirring vigorously, slowly add 1.0 mL of fuming sulfuric acid to the cooled Toluene-2-d1. Maintain the temperature at 0 °C throughout the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour.

-

Workup:

-

Carefully pour the reaction mixture into a beaker containing 20 mL of ice-cold water.

-

If a precipitate (toluenesulfonic acid) forms, collect it by vacuum filtration. If no precipitate forms, transfer the mixture to a separatory funnel.

-

Wash the aqueous layer with a small portion of a non-polar organic solvent to remove any unreacted toluene.

-

The aqueous layer contains the toluenesulfonic acid products. It can be neutralized with a base (e.g., NaOH) to form the sodium salt for easier handling and analysis.

-

-

Product Analysis:

-

Analyze the product mixture using HPLC to determine the isomeric distribution of the toluenesulfonic acid-d1.

-

Data Presentation

The quantitative data obtained from these experiments can be summarized in tables for clear comparison.

Table 1: Product Distribution in the Nitration of Toluene and Toluene-2-d1

| Substrate | Ortho Isomer (%) | Meta Isomer (%) | Para Isomer (%) |

| Toluene | 58.5[1] | 4.5[1] | 37.0[1] |

| Toluene-2-d1 | Data to be determined experimentally | Data to be determined experimentally | Data to be determined experimentally |

Table 2: Kinetic Isotope Effect in the Nitration of Toluene-2-d1

| Reaction | kH/kD |

| Nitration | Data to be determined experimentally |

Note: The absence of a significant primary kinetic isotope effect (kH/kD ≈ 1) in the nitration of benzene-d6 suggests that the C-H bond cleavage is not the rate-determining step.[2] A similar result would be expected for Toluene-2-d1.

Table 3: Product Distribution in the Sulfonation of Toluene and Toluene-2-d1

| Substrate | Ortho Isomer (%) | Meta Isomer (%) | Para Isomer (%) |

| Toluene | ~32-41 | ~3-7 | ~53-65 |

| Toluene-2-d1 | Data to be determined experimentally | Data to be determined experimentally | Data to be determined experimentally |

Table 4: Kinetic Isotope Effect in the Sulfonation of Toluene-2-d1

| Reaction | kH/kD |

| Sulfonation | Data to be determined experimentally |

Note: In contrast to nitration, the sulfonation of benzene does exhibit a primary kinetic isotope effect, indicating that the C-H bond breaking is involved in the rate-determining step.

Visualizations

Electrophilic Aromatic Substitution Workflow

Caption: Experimental workflow for using Toluene-2-d1 as a tracer.

Electrophilic Nitration Mechanism

Caption: Mechanism of electrophilic nitration of Toluene-2-d1.

References

Application Notes and Protocols for Deuterated Toluene in NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterated toluene (Toluene-d8) is a vital solvent in Nuclear Magnetic Resonance (NMR) spectroscopy, offering distinct advantages for the analysis of a wide range of compounds.[1] By replacing hydrogen atoms with deuterium, deuterated solvents minimize interference from solvent peaks in ¹H NMR spectra, providing a clear window for analyzing the compound of interest.[2][3] Toluene-d8 is particularly valuable for its ability to dissolve nonpolar compounds, its wide liquid temperature range suitable for variable temperature (VT) NMR studies, and its aromatic nature which can induce informative chemical shift changes in analytes.[4][5] These application notes provide an in-depth guide to the properties, applications, and experimental protocols for using deuterated toluene in your NMR analyses.

Physicochemical and Spectroscopic Properties

Understanding the properties of Toluene-d8 is crucial for its effective application. Key data are summarized in the table below for easy reference and comparison with other common NMR solvents.

| Property | Deuterated Toluene (Toluene-d8) | Deuterated Chloroform (CDCl₃) | Deuterated Dimethyl Sulfoxide (DMSO-d₆) |

| Molecular Weight | 100.19 g/mol | 120.38 g/mol | 84.17 g/mol |

| Density (at 25 °C) | 0.943 g/mL | 1.50 g/mL | 1.19 g/mL[6] |

| Melting Point | -93 °C | -64 °C | 20.2 °C[6] |

| Boiling Point | 110 °C | 61 °C | 189 °C[6] |

| ¹H NMR Residual Peak (ppm) | 7.09 (m), 7.00 (br), 6.98 (m), 2.09 (quintet)[7] | 7.26 (s) | 2.50 (quintet) |

| ¹³C NMR Residual Peak (ppm) | 137.5, 128.9, 128.0, 125.2, 20.4[7] | 77.16 (t) | 39.52 (septet) |

Note: Chemical shifts of residual solvent peaks can be dependent on solute, concentration, and temperature.[8] The multiplicity "br" indicates a broad peak without resolvable fine structure, while "m" denotes a broad peak with fine structure. The melting and boiling points are for the corresponding non-deuterated compounds and indicate the useful liquid range.[8]

Key Applications of Deuterated Toluene

Analysis of Apolar and Organometallic Compounds

Deuterated toluene is an excellent solvent for nonpolar and weakly polar organic and organometallic compounds that have limited solubility in more polar solvents like chloroform or DMSO.[9][10] Its non-polar nature minimizes strong solvent-solute interactions that can sometimes complicate spectra.

Variable Temperature (VT) NMR Spectroscopy

With a wide liquid range from -93 °C to 110 °C, toluene-d8 is an ideal solvent for variable temperature NMR experiments.[5] VT NMR is a powerful technique used to study dynamic processes such as conformational changes, fluxional molecules, and reaction kinetics.[11][12][13]

In-situ Reaction Monitoring

The chemical inertness and suitable boiling point of toluene-d8 allow for its use in monitoring chemical reactions directly in the NMR tube.[14] This is particularly useful for reactions involving nonpolar reactants, intermediates, and products.

Studies of Aromatic Interactions

The aromatic ring of toluene-d8 can induce specific chemical shifts in the analyte through aromatic solvent-induced shift (ASIS) effects. These shifts can provide valuable structural information, particularly regarding the spatial relationship of different parts of the molecule relative to the solvent.

Experimental Protocols

Protocol 1: Standard Sample Preparation for ¹H and ¹³C NMR

This protocol outlines the standard procedure for preparing a sample for routine ¹H and ¹³C NMR analysis using deuterated toluene.

Materials:

-

Analyte (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[15]

-

Deuterated Toluene (Toluene-d8)

-

High-quality 5 mm NMR tube and cap[16]

-

Small vial for dissolving the sample

-

Pasteur pipette with a small plug of glass wool or a filter tip[17]

-

Vortex mixer (optional)

Procedure:

-

Weighing the Analyte: Accurately weigh the appropriate amount of your compound into a clean, dry vial.

-

Dissolving the Sample: Add approximately 0.6-0.7 mL of deuterated toluene to the vial.[15] Gently swirl or vortex the vial to ensure the sample is completely dissolved.

-

Filtering the Sample: To remove any particulate matter that can degrade spectral quality, filter the solution directly into the NMR tube using a Pasteur pipette with a glass wool plug.[17] This step is crucial for achieving sharp NMR signals.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

-

Instrument Setup: Insert the sample into the NMR spectrometer. The instrument's deuterium lock system will use the deuterium signal from the toluene-d8 to stabilize the magnetic field.[1]

-

Data Acquisition: Acquire the ¹H and/or ¹³C NMR spectra using standard instrument parameters. The residual proton signals of toluene-d8 can be used as a secondary chemical shift reference.[16]

Protocol 2: Variable Temperature (VT) NMR Spectroscopy

This protocol provides a general guideline for performing a variable temperature NMR experiment to study dynamic processes.

Materials:

-

Sample prepared as in Protocol 1, ensuring the NMR tube is of high quality (e.g., Pyrex) to withstand temperature changes.[5]

-

NMR spectrometer equipped with a variable temperature unit.

Procedure:

-

Initial Spectrum: Acquire a standard spectrum at ambient temperature (e.g., 25 °C) to serve as a reference.

-

Temperature Selection: Choose a range of temperatures to study. It is advisable not to exceed 10°C below the boiling point or above the freezing point of the solvent.[5]

-

Temperature Equilibration: Set the desired temperature on the spectrometer. Allow sufficient time for the sample temperature to equilibrate. This can take 5-15 minutes depending on the temperature change.

-

Shimming: Re-shim the sample at each new temperature to ensure optimal magnetic field homogeneity.

-

Data Acquisition: Acquire the spectrum at the new temperature.

-

Iterative Process: Repeat steps 3-5 for each desired temperature point, both for cooling and heating cycles if necessary.

-

Return to Ambient Temperature: At the end of the experiment, gradually return the probe to ambient temperature to avoid thermal shock to the instrument.[18]

Protocol 3: In-situ Reaction Monitoring

This protocol describes how to monitor a chemical reaction in real-time using NMR spectroscopy.

Materials:

-

NMR tube (a sealable pressure-rated NMR tube may be necessary for reactions at elevated temperatures).

-

Reactants and deuterated toluene.

-

Internal standard (optional, for quantitative analysis).

Procedure:

-

Sample Preparation: In the NMR tube, dissolve the starting material(s) in deuterated toluene. If using an internal standard, add a known amount.

-

Initial Spectrum: Acquire a spectrum of the starting materials before initiating the reaction. This will be your t=0 spectrum.

-

Reaction Initiation: Initiate the reaction. This could involve adding a catalyst, photo-irradiation, or heating the sample to a specific temperature within the NMR probe.

-

Time-course Data Acquisition: Acquire spectra at regular time intervals to monitor the disappearance of starting material signals and the appearance of product signals.

-

Data Analysis: Process the spectra to determine the relative concentrations of reactants and products over time, allowing for the calculation of reaction kinetics.

Data Presentation

Table 1: Physical Properties of Deuterated Toluene

| Property | Value | Reference |

| Molecular Formula | C₇D₈ | |

| Molecular Weight | 100.19 g/mol | |

| Density (25 °C) | 0.943 g/mL | |

| Melting Point | -93 °C | |

| Boiling Point | 110 °C | |

| Refractive Index (n20/D) | 1.494 | [4] |

Table 2: ¹H and ¹³C NMR Chemical Shifts of Residual Protons in Toluene-d8

| Nucleus | Chemical Shift (ppm) | Multiplicity |

| ¹H | 7.09 | m |

| 7.00 | br | |

| 6.98 | m | |

| 2.09 | quintet | |

| ¹³C | 137.5 | s |

| 128.9 | t | |

| 128.0 | t | |

| 125.2 | t | |

| 20.4 | septet | |

| Data from Cambridge Isotope Laboratories, referenced in multiple sources.[7] |

Visualizations

Caption: Decision workflow for selecting deuterated toluene as an NMR solvent.

Caption: General workflow for NMR sample preparation with deuterated toluene.

Caption: Workflow for a variable temperature (VT) NMR experiment.

References

- 1. Reasons to use Deuterated Solvents in Nuclear Magnetic Resonance Spectroscopy [simsonpharma.com]

- 2. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 3. Deuterated Compounds for NMR | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. scientificlabs.co.uk [scientificlabs.co.uk]

- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 6. calpaclab.com [calpaclab.com]

- 7. Numare Spectralab Inc. [web.stanford.edu]

- 8. scs.illinois.edu [scs.illinois.edu]

- 9. kgroup.du.edu [kgroup.du.edu]

- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. What are the solvents used in NMR? What is the Deuterated solvent? - Mesbah Energy [irisotope.com]

- 15. scribd.com [scribd.com]

- 16. NMR | Sample Preparation & NMR Tubes | Chemical Research Support [weizmann.ac.il]

- 17. NMR Sample Preparation [nmr.chem.umn.edu]

- 18. nmrlab.ku.edu [nmrlab.ku.edu]

Application Notes and Protocols for Toluene Quantification using Toluene-d1 in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toluene, a volatile aromatic hydrocarbon, is a widely used industrial solvent and a component of gasoline, paints, and adhesives. Its presence in biological and environmental samples is of significant interest for toxicological studies, environmental monitoring, and pharmacokinetic research in drug development. Accurate and precise quantification of toluene is crucial for these applications. Isotope dilution mass spectrometry (IDMS) is a highly specific and sensitive analytical technique for the quantitative analysis of organic compounds. This method involves the use of a stable isotope-labeled internal standard, which is chemically identical to the analyte but has a different mass. Deuterated toluene, most commonly toluene-d8, is an ideal internal standard for the quantification of toluene as it co-elutes with the analyte during chromatographic separation and exhibits similar ionization efficiency in the mass spectrometer, thus compensating for variations in sample preparation and instrument response.[1][2][3]

While toluene-d8 is the most frequently utilized internal standard, the principles and protocols outlined in this document can be adapted for other deuterated toluene isotopes, such as toluene-2-d1. The key is the mass difference that allows for selective detection by the mass spectrometer.

Principle of Isotope Dilution Mass Spectrometry (IDMS)

IDMS is a method of choice for achieving high accuracy and precision in quantitative analysis. A known amount of the isotopically labeled standard (e.g., toluene-d1) is added to the sample containing the analyte (toluene) at the earliest stage of sample preparation. The analyte and the internal standard are then extracted and analyzed together by mass spectrometry (e.g., Gas Chromatography-Mass Spectrometry - GC-MS). The concentration of the analyte is determined by measuring the ratio of the signal from the analyte to that of the internal standard and comparing it to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.[4][5]

Quantitative Data Summary

The use of deuterated toluene as an internal standard in mass spectrometry allows for excellent analytical performance. The following tables summarize typical quantitative data obtained from methods utilizing this approach.

Table 1: Method Validation Parameters for Toluene Quantification using Deuterated Toluene Internal Standard

| Parameter | Typical Value | Reference |

| Linearity (R²) | > 0.99 | [6] |

| Limit of Detection (LOD) | ~5 ng/mL in whole blood | [1][2] |

| Limit of Quantification (LOQ) | ~15 ng/L in urine | [7] |

| Accuracy (% Recovery) | 91 - 104% | [7] |

| Precision (RSD) | < 2% (instrumental) | [6] |

| < 15% (inter-assay) | [4] |

Table 2: Example of Calibration Curve Data for Toluene Analysis

| Toluene Concentration (ng/mL) | Toluene-d1 Concentration (ng/mL) | Analyte/IS Peak Area Ratio |

| 5 | 50 | 0.102 |

| 10 | 50 | 0.205 |

| 25 | 50 | 0.510 |

| 50 | 50 | 1.015 |

| 100 | 50 | 2.030 |

| 250 | 50 | 5.080 |

| 500 | 50 | 10.150 |

Note: The data in this table are illustrative and will vary depending on the specific instrumentation and experimental conditions.

Experimental Protocols

The following are detailed protocols for the quantification of toluene in biological samples (e.g., whole blood) using toluene-d1 as an internal standard with GC-MS.

Materials and Reagents

-

Toluene (analytical standard)

-

Toluene-2-d1 (or other deuterated toluene)

-

Methanol (GC grade)

-

Pentane (GC grade)

-

Deionized water

-

Whole blood samples

-

Calibration standards

-

Quality control (QC) samples

Sample Preparation (Liquid-Liquid Extraction)

-

Spiking: To 1.0 mL of whole blood sample, calibrator, or QC sample in a glass vial, add a known amount (e.g., 50 µL of a 1 µg/mL solution) of the toluene-d1 internal standard solution in methanol.

-

Vortexing: Vortex the samples for 30 seconds to ensure thorough mixing.

-

Extraction: Add 2.0 mL of pentane to each vial.

-

Agitation: Cap the vials and vortex for 2 minutes to extract toluene and the internal standard into the organic layer.

-

Centrifugation: Centrifuge the vials at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Transfer: Carefully transfer the upper organic layer (pentane) to a clean GC vial.

-

Analysis: The sample is now ready for GC-MS analysis.

GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890B GC or equivalent

-

Mass Spectrometer: Agilent 5977B MSD or equivalent

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL (splitless mode)

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 150 °C

-

Hold: 2 minutes

-

-

Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-